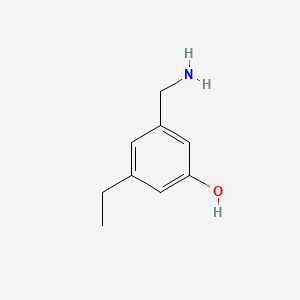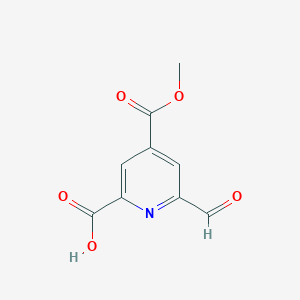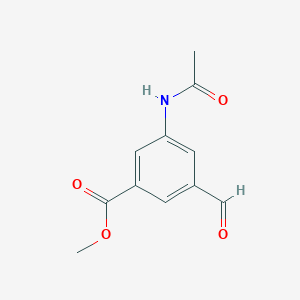![molecular formula C13H15F3N2O3 B14843499 Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing formyl and trifluoromethyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields a carboxylic acid derivative.
- Reduction of the formyl group yields an alcohol derivative.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Tert-butyl methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional functional groups and a piperidine ring.
Uniqueness: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is unique due to the presence of both formyl and trifluoromethyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C13H15F3N2O3 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
tert-butyl N-[[2-formyl-6-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-8-4-9(7-19)18-10(5-8)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20) |
Clé InChI |
HVBVGYXUHWEHSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)










